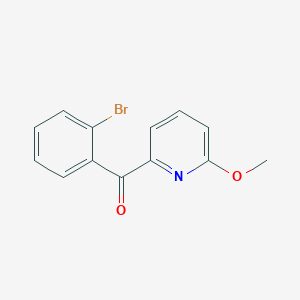

2-(2-Bromobenzoyl)-6-methoxypyridine

Vue d'ensemble

Description

“2-(2-Bromobenzoyl)-6-methoxypyridine” is a chemical compound that likely contains a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . The “2-Bromobenzoyl” part suggests the presence of a bromine atom and a benzoyl group attached to the pyridine ring .

Synthesis Analysis

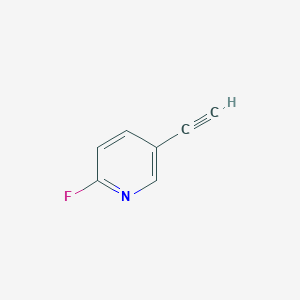

While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through methods such as transition-metal-free hydroxylation and arylation of 2-fluoropyridines .Molecular Structure Analysis

The molecular structure of “this compound” would likely be determined using techniques such as gas electron diffraction and normal coordinate analysis aided by quantum chemical calculations .Applications De Recherche Scientifique

Environmental Presence and Analysis

- Parabens and Their Environmental Behavior : Parabens, due to their widespread use in consumer products, have been detected in various aquatic environments. Studies have shown that despite wastewater treatments effectively removing them, parabens persist in effluents and surface waters, indicating continuous environmental discharge. Their ubiquity raises concerns over potential endocrine-disrupting effects and the formation of halogenated by-products through reactions with free chlorine, emphasizing the need for further toxicity studies on these by-products (Haman et al., 2015).

Analytical Methods

- Antioxidant Activity Assessment : Research into methods for determining antioxidant activity has highlighted various chemical and electrochemical assays. These include tests based on hydrogen atom transfer, electron transfer, and mixed methods, providing critical data for analyzing the antioxidant capacity of complex samples. Such methodologies are essential for understanding the antioxidative properties of compounds, potentially including 2-(2-Bromobenzoyl)-6-methoxypyridine derivatives (Munteanu & Apetrei, 2021).

Environmental Impact and Remediation

- Use of Redox Mediators in Degradation of Organic Pollutants : The application of redox mediators in conjunction with enzymes for the degradation of recalcitrant organic pollutants has been explored. This enzymatic approach, utilizing mediators like 1-hydroxybenzotriazole and veratryl alcohol, has shown to significantly enhance the efficiency of pollutant degradation, suggesting potential applications for the remediation of compounds similar to this compound (Husain & Husain, 2007).

Toxicological Assessments

- Health Effects of Brominated and Chlorinated Compounds : Studies on polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) reveal that these compounds, structurally similar to certain halogenated derivatives of this compound, exhibit toxic effects akin to their chlorinated counterparts. These findings underscore the importance of evaluating the toxicological profiles of brominated compounds, considering their potential environmental and health impacts (Birnbaum, Staskal, & Diliberto, 2003).

Propriétés

IUPAC Name |

(2-bromophenyl)-(6-methoxypyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO2/c1-17-12-8-4-7-11(15-12)13(16)9-5-2-3-6-10(9)14/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJLLVRLWTUQZRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide](/img/structure/B1531110.png)

![Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B1531118.png)

![1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B1531124.png)

![{3-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]propyl}amine hydrochloride](/img/structure/B1531125.png)

![1-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-6-yl}sulfanyl)-N,N-dimethylformamide](/img/structure/B1531129.png)